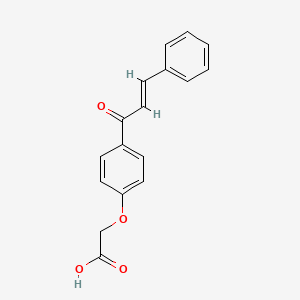

2-(4-Cinnamoylphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMBMJGILTZSR-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Cinnamoylphenoxy Acetic Acid

Strategic Approaches to Chalcone (B49325) Scaffold Synthesis Relevant to 2-(4-Cinnamoylphenoxy)acetic Acid

The foundational element of this compound is the chalcone framework. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a condensation reaction that forms the characteristic α,β-unsaturated ketone system.

The most prevalent and efficient method for constructing the chalcone backbone is the Claisen-Schmidt condensation. rjpbcs.comnih.govnih.gov This reaction is a specific type of crossed aldol (B89426) condensation that occurs between an aromatic ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For the synthesis of the precursor to this compound, this involves the reaction between 4-hydroxyacetophenone and benzaldehyde (B42025).

The reaction is catalyzed by a base, commonly an alkali metal hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or methanol. nih.govmdpi.com The base deprotonates the α-carbon of the 4-hydroxyacetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a highly conjugated and stable α,β-unsaturated carbonyl system, to yield the 4'-hydroxychalcone (B163465) product. mdpi.com

The Claisen-Schmidt condensation is favored for its operational simplicity and generally high yields. rjpbcs.com Green chemistry approaches have also been developed, utilizing solvent-free conditions or alternative solvents like polyethylene (B3416737) glycol (PEG-400) to enhance efficiency and reduce environmental impact. rjpbcs.comrsc.org

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation Conditions

| Ketone | Aldehyde | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | Benzaldehyde | NaOH / Ethanol | Stirring at room temperature | Good | mdpi.com |

| 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOH / Grinding | Solvent-free, 30 min | 66.67% | rasayanjournal.co.in |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH / PEG-400 | N/A | Excellent | rjpbcs.com |

Once the 4'-hydroxychalcone scaffold is synthesized, the next strategic step is the introduction of the acetic acid group at the C4' position. This is achieved through an etherification reaction, most commonly a Williamson ether synthesis. In this reaction, the hydroxyl group of the chalcone is converted into a phenoxide ion by a base, which then acts as a nucleophile to displace a halide from an alkyl halide.

To form the phenoxyacetic acid group, the 4'-hydroxychalcone is typically reacted with an α-haloacetic acid ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is carried out in the presence of a weak base, like potassium carbonate (K₂CO₃), and a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF). nih.gov The base is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion and forming the ether linkage. This two-step approach—chalcone formation followed by etherification—is a robust strategy for accessing the target molecule's core structure.

Specific Reaction Pathways for this compound Elaboration

The general strategy is realized through a sequence of specific reactions to first build an ester precursor, which is then converted to the final carboxylic acid.

The key alkylation step involves the O-alkylation of 4'-hydroxychalcone. The specific precursor, ethyl 2-(4-cinnamoylphenoxy)acetate, is synthesized by reacting 4'-hydroxychalcone with ethyl chloroacetate.

The reaction proceeds as follows:

4'-Hydroxychalcone is dissolved in a suitable solvent, typically acetone.

Anhydrous potassium carbonate is added as the base. The base deprotonates the phenolic -OH group to form a potassium phenoxide intermediate.

Ethyl chloroacetate is added to the mixture.

The reaction mixture is heated under reflux for several hours to ensure the completion of the nucleophilic substitution reaction. nih.gov

Ultrasound irradiation has also been employed to accelerate this type of alkylation, often leading to shorter reaction times and high yields. nih.gov After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude ester precursor, which can be purified by recrystallization.

The final step in the synthesis of this compound is the hydrolysis of the ester group of the ethyl 2-(4-cinnamoylphenoxy)acetate precursor. libretexts.org This transformation can be achieved through either acidic or basic catalysis.

Acid-Catalyzed Hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). This reaction is reversible and an equilibrium process, so a large excess of water is used to drive the reaction toward the products: the carboxylic acid and ethanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is often the preferred method as the reaction goes to completion. libretexts.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heated. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (sodium 2-(4-cinnamoylphenoxy)acetate) and ethanol. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. A subsequent acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the final carboxylic acid product, this compound. libretexts.org

Synthesis of Analogs and Structurally Related Derivatives of this compound

The synthetic route to this compound is highly adaptable for the creation of a diverse library of analogs. Modifications can be introduced at various points in the synthetic sequence to alter the structure's electronic and steric properties.

Structural analogs can be generated by:

Varying the Aldehyde Component : In the initial Claisen-Schmidt condensation, substituting benzaldehyde with various substituted benzaldehydes (e.g., with methoxy (B1213986), chloro, fluoro, or nitro groups) allows for the synthesis of derivatives with different substitution patterns on the B-ring of the chalcone moiety. rjpbcs.comnih.gov

Varying the Ketone Component : While the core structure requires a 4-hydroxyacetophenone to attach the phenoxyacetic acid group, using other substituted 4-hydroxyacetophenones could introduce substituents on the A-ring.

Modifying the Acetic Acid Linker : The etherification step can be performed with different α-haloalkanoic acid esters (e.g., ethyl 2-bromopropionate) to change the length and structure of the acidic side chain.

This modular approach enables the systematic exploration of structure-activity relationships by fine-tuning the different components of the parent molecule.

Table 2: Examples of Starting Materials for the Synthesis of Analogs

| Ketone | Aldehyde | Resulting Chalcone Scaffold | Potential Final Analog |

|---|---|---|---|

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 2-(4-(3-(4-Chlorophenyl)acryloyl)phenoxy)acetic acid |

| 4-Hydroxyacetophenone | 3-Nitrobenzaldehyde | (E)-1-(4-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 2-(4-(3-(3-Nitrophenyl)acryloyl)phenoxy)acetic acid |

| 4-Hydroxyacetophenone | 4-Methoxybenzaldehyde | (E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-(4-(3-(4-Methoxyphenyl)acryloyl)phenoxy)acetic acid |

Modifications on the Cinnamoyl Moiety

The cinnamoyl group, characterized by its α,β-unsaturated ketone system, is a versatile handle for a wide array of chemical transformations. The initial synthesis of the parent compound, this compound, is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone, in this case, a derivative of 2-(4-acetylphenoxy)acetic acid, with an appropriate benzaldehyde. magritek.comyoutube.com

The reactivity of the enone system in the cinnamoyl moiety allows for further derivatization. One of the most common modifications is the cyclization of the chalcone unit to form various five- and six-membered heterocyclic rings. These reactions significantly alter the steric and electronic properties of the molecule.

Synthesis of Pyrazoline Derivatives: Reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid, leads to the formation of pyrazoline derivatives. researchgate.netthepharmajournal.comdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. The substitution on the pyrazoline ring can be controlled by using substituted hydrazines. nih.gov

Synthesis of Isoxazole (B147169) Derivatives: The cinnamoyl moiety can be converted to an isoxazole ring by treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide or in a solvent like glacial acetic acid. researchgate.netnih.govnih.govajpp.in This reaction involves the initial formation of an oxime, which then undergoes intramolecular cyclization.

Synthesis of Pyrimidine Derivatives: Pyrimidine derivatives can be synthesized by the reaction of this compound with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base. nih.govijper.orgjournalajocs.comjptcp.com This condensation reaction provides access to a variety of substituted pyrimidines, which are of significant interest in medicinal chemistry.

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Hydrazine hydrate | Pyrazoline derivative |

| This compound | Hydroxylamine hydrochloride | Isoxazole derivative |

| This compound | Urea/Thiourea/Guanidine | Pyrimidine derivative |

Substituent Effects on the Phenoxy Ring

The phenoxy ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The orientation of these substitutions is directed by the existing ether and acyl groups.

Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.netnih.gov The position of nitration will be influenced by the activating effect of the ether linkage and the deactivating effect of the cinnamoyl group.

Halogenation: Halogen atoms like chlorine or bromine can be introduced onto the phenoxy ring through electrophilic halogenation reactions, often catalyzed by a Lewis acid. masterorganicchemistry.com

Sulfonylation: The phenoxy ring can be sulfonylated, for instance, by reaction with a sulfonyl chloride in the presence of a base, leading to the formation of sulfonamide derivatives if an amino group is present or introduced. nih.govnih.gov

These substitutions can significantly impact the electronic properties and bioavailability of the resulting molecules.

| Reaction | Reagents | Resulting Derivative |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted phenoxy derivative |

| Halogenation | Halogen (e.g., Cl₂, Br₂), Lewis acid | Halo-substituted phenoxy derivative |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonyl-substituted phenoxy derivative |

Linker Region Modifications

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. This modification can enhance the lipophilicity of the compound.

Amidation: Reaction of the carboxylic acid with an amine, often activated by a coupling agent, yields the corresponding amide. organic-chemistry.orgorgsyn.org This allows for the introduction of a wide variety of substituents and can significantly change the hydrogen bonding capabilities of the molecule. For example, reaction with various amines can lead to a series of 2-(4-cinnamoylphenoxy)acetamides. researchgate.netnih.govsemanticscholar.orgnih.gov

The synthesis of the parent phenoxyacetic acid structure itself is typically achieved by the reaction of a substituted phenol (B47542) with chloroacetic acid in the presence of a base. nih.gov

| Reaction | Reagents | Resulting Derivative |

| Esterification | Alcohol, Acid catalyst | 2-(4-Cinnamoylphenoxy)acetate ester |

| Amidation | Amine, Coupling agent | 2-(4-Cinnamoylphenoxy)acetamide |

Elucidation of Smurf1 Inhibitory Activity by this compound

The E3 ubiquitin ligase Smad ubiquitination regulatory factor 1 (Smurf1) is a key negative regulator of osteoblast differentiation and bone formation. The chalcone derivative this compound has emerged as a small molecule inhibitor of Smurf1, thereby promoting osteogenic processes. researchgate.net Its inhibitory action is not directed at altering the expression of Smurf1 itself, but rather at impeding its enzymatic activity. researchgate.net

Interaction with Smurf1 WW1 and WW2 Domains

Research has focused on the interaction between this compound and the WW domains of Smurf1. researchgate.net Homology modeling of the Smurf1 WW1-WW2 domains has been utilized in molecular docking studies to identify potential small molecule inhibitors. researchgate.net Through this screening process, this compound was identified as a candidate that putatively binds to these domains, interfering with their function. researchgate.net The WW domains are crucial for recognizing and binding to target proteins, including the BMP signaling effector Smad1.

Modulation of Smad1-Smurf1 Binding Dynamics

A primary mechanism of this compound's function is its ability to disrupt the binding between Smurf1 and its substrate, Smad1. researchgate.net Studies in osteoblasts have demonstrated that treatment with this chalcone derivative leads to a dose-dependent decrease in the amount of Smad1 bound to Smurf1. researchgate.net This indicates a direct interference with the protein-protein interaction that is a prerequisite for Smurf1-mediated degradation of Smad1.

| Concentration of this compound | Relative Level of Smad1 Bound to Smurf1 |

| 2.5 µM | Reduced |

| 5.0 µM | Further Reduced |

| 10.0 µM | Maximally Reduced |

Table 1: Dose-dependent effect of this compound on the interaction between Smad1 and Smurf1 in osteoblasts. Data derived from in vitro studies. researchgate.net

Impact on Smurf1-Mediated Ubiquitination of Downstream Targets

By inhibiting the binding of Smurf1 to its substrates, this compound effectively curtails the ubiquitination of downstream targets. researchgate.net Smurf1 earmarks proteins like Smad1 and the transcription factor Runx2 for proteasomal degradation by attaching ubiquitin molecules. The inhibition of Smurf1 activity by the chalcone derivative spares these crucial osteogenic factors from degradation, leading to their stabilization and enhanced activity. researchgate.net This results in a maximal inhibition of the ubiquitination of both Smad1 and Runx2. researchgate.net

Potentiation of Bone Morphogenetic Protein (BMP) Signaling Pathway by this compound

The inhibition of Smurf1 by this compound directly translates to an enhancement of the BMP signaling pathway, a cornerstone of bone development and regeneration. researchgate.net By preventing the degradation of key signaling molecules, the compound effectively amplifies the cellular response to BMPs. researchgate.net

Enhancement of Canonical BMP-SMAD Signaling Transduction

The canonical BMP signaling pathway relies on the phosphorylation and nuclear translocation of Smad proteins (Smad1/5/8) to regulate the transcription of osteogenic genes. Smurf1 acts as a brake on this pathway by targeting Smad1 for degradation. researchgate.net By inhibiting Smurf1, this compound removes this brake, leading to a more robust and sustained activation of the BMP-SMAD signaling cascade. researchgate.net This enhancement of signaling ultimately promotes osteoblast differentiation and function. researchgate.net

Upregulation of Phosphorylated Smad1 (p-Smad1) Levels

A direct consequence of the enhanced BMP signaling is the increased level of phosphorylated Smad1 (p-Smad1), the activated form of the protein. researchgate.net Treatment of osteoblasts with this compound, particularly in the presence of recombinant human BMP-2 (rhBMP-2), results in a significant and dose-dependent increase in p-Smad1 levels. researchgate.net This upregulation of p-Smad1 is a clear indicator of the compound's ability to potentiate the BMP signaling pathway. researchgate.net

| Treatment Condition | Relative Level of p-Smad1 |

| Vehicle | Baseline |

| This compound (2.5 µM) + rhBMP-2 | Increased |

| This compound (5.0 µM) + rhBMP-2 | Further Increased |

| This compound (10.0 µM) + rhBMP-2 | Maximally Increased |

Table 2: Dose-dependent effect of this compound on the levels of phosphorylated Smad1 in osteoblasts in the presence of rhBMP-2. Data from in vitro studies. researchgate.net

Effects on Osteogenic Differentiation Processes

Studies have demonstrated that this compound plays a significant role in promoting the processes of bone formation by influencing osteoblast differentiation and activity. This is achieved through its interaction with key signaling pathways and transcription factors that are fundamental to osteogenesis. The compound has been identified as an inhibitor of Smurf1 (Smad ubiquitin regulatory factor 1), a protein that negatively regulates osteogenesis. researchgate.net By inhibiting Smurf1, this compound enhances the signaling of Bone Morphogenetic Proteins (BMPs), which are crucial for bone and cartilage formation. researchgate.net

Promotion of Osteoblast Differentiation

Research indicates that this compound actively promotes the differentiation of osteoblasts, the specialized cells responsible for synthesizing bone matrix. researchgate.net The compound's inhibitory action on Smurf1 activity leads to an enhancement of the BMP signaling pathway, a critical cascade for the commitment and maturation of mesenchymal stem cells into functional osteoblasts. researchgate.net

Activation of Runt-related Transcription Factor 2 (Runx2)

A key molecular mechanism underlying the pro-osteogenic effects of this compound is its ability to enhance the activation of Runt-related transcription factor 2 (Runx2). researchgate.net Runx2 is a master transcription factor that is essential for osteoblast differentiation and the expression of several bone matrix protein genes. The inhibition of Smurf1 by the compound leads to a subsequent increase in Runx2 activation, thereby driving the osteogenic program. researchgate.net

Induction of Osteogenic Marker Expression (e.g., osteocalcin (B1147995) mRNA, Alkaline Phosphatase (ALP) activity)

The pro-osteogenic activity of this compound is further evidenced by its capacity to induce the expression of key osteogenic markers. Studies have shown that treatment with this compound leads to a dose-dependent increase in the messenger RNA (mRNA) levels of osteocalcin. researchgate.net Osteocalcin is a major non-collagenous protein in the bone matrix, and its expression is a hallmark of mature, functioning osteoblasts. Furthermore, the compound has been observed to elevate the activity of Alkaline Phosphatase (ALP), an enzyme that plays a crucial role in the mineralization of the bone matrix. researchgate.net The increase in both osteocalcin mRNA and ALP activity serves as a strong indicator of enhanced osteoblast function.

Table 1: Effect of this compound on Osteogenic Markers

| Marker | Effect | Observation |

| Osteocalcin mRNA | Increased Expression | Dose-dependent increase observed in osteoblasts. researchgate.net |

| Alkaline Phosphatase (ALP) | Increased Activity | Dose-dependent increase observed in osteoblasts. researchgate.net |

Stimulation of Mineralized Nodule Formation

A critical final step in bone formation is the deposition of a mineralized matrix by mature osteoblasts. Research has confirmed that this compound stimulates the formation of mineralized nodules in vitro in a dose-dependent manner. researchgate.net This demonstrates that the compound not only promotes the differentiation of osteoblasts but also enhances their functional ability to create a mineralized extracellular matrix, which is the foundation of bone tissue. researchgate.net

Table 2: Dose-Dependent Effects of this compound on Osteogenesis

| Concentration | Effect on Smurf1 Activity | Effect on Osteogenic Markers and Mineralization |

| 2.5 µM | Inhibition | Enhancement of p-Smad1, osteocalcin mRNA, ALP activity, and mineralized nodule formation. researchgate.net |

| 5.0 µM | Greater Inhibition | Further enhancement of p-Smad1, osteocalcin mRNA, ALP activity, and mineralized nodule formation. researchgate.net |

| 10.0 µM | Maximal Inhibition | Significant enhancement of p-Smad1, osteocalcin mRNA, ALP activity, and mineralized nodule formation. researchgate.net |

Investigational Biological Activities

Beyond its well-documented effects on osteogenesis, preliminary research suggests that this compound may possess other biological activities.

Preliminary Research into Anti-inflammatory Properties

While specific and extensive studies on the anti-inflammatory properties of this compound are not widely documented, its structural relationship to cinnamic acid derivatives provides a basis for investigation. ontosight.ai Cinnamic acid and its related compounds have been explored for their potential anti-inflammatory effects. ontosight.ai Therefore, it is hypothesized that this compound may also exhibit anti-inflammatory activity, warranting further research to determine its specific profile and mechanisms of action in this context. ontosight.ai

Biological Activity and Molecular Mechanisms of 2 4 Cinnamoylphenoxy Acetic Acid

Antioxidant Effects

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the initial assessments of the antioxidant potential of 2-(4-Cinnamoylphenoxy)acetic acid. While the structural components of the molecule, such as the cinnamoyl group and the presence of a phenolic system, suggest a theoretical potential for antioxidant activity, no published experimental data from common antioxidant assays like DPPH, ABTS, FRAP, or others were found for this specific compound.

The cinnamoyl moiety is a feature of various natural compounds known for their antioxidant capabilities. ontosight.ainih.govmdpi.com Similarly, phenoxyacetic acid derivatives have been a subject of interest in medicinal chemistry, with some analogs being evaluated for a range of biological activities. mdpi.com Research into related compounds, such as (4-benzoyl-phenoxy)-acetic acid derivatives, has included screening for antioxidant activity using methods like the DPPH radical scavenging assay.

However, without direct experimental evaluation, any discussion of the antioxidant capacity of this compound remains speculative. One vendor of the chemical notes its cinnamoyl moiety makes it a valuable component for designing compounds with potential antioxidant effects, but provides no specific activity data. Another resource indicates that while structurally similar compounds have been explored for antioxidant properties, the specific biological profile of this compound is not widely documented. ontosight.ai A study that identified the compound as a Smurf1 inhibitor did not report any assessment of its antioxidant properties. researchgate.net

Therefore, due to the absence of specific research findings, a detailed analysis and data table on the antioxidant potential of this compound cannot be provided at this time. Further research and experimental testing are required to determine its actual antioxidant profile.

Structure Activity Relationship Sar Studies of 2 4 Cinnamoylphenoxy Acetic Acid

Delineation of Key Pharmacophores for Smurf1 Inhibition

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-(4-cinnamoylphenoxy)acetic acid, the key pharmacophoric features required for Smurf1 inhibition can be broken down into three main components:

The Chalcone (B49325) Backbone (Rings A and B with Enone Linker): The core chalcone structure, comprising two aromatic rings (Ring A, the phenoxyacetic acid moiety, and Ring B, the cinnamoyl phenyl group) connected by the α,β-unsaturated ketone, is fundamental to its activity. nih.gov This conjugated system creates a specific spatial arrangement of the aromatic rings. The α,β-unsaturated ketone itself is a known Michael acceptor, a feature often crucial for the inhibitory activity of chalcones, potentially allowing for covalent interaction with nucleophilic residues (like cysteine) in the target protein's active site.

The Unsubstituted Phenyl Ring (Ring B): The terminal phenyl ring of the cinnamoyl group contributes to the molecule's lipophilicity and likely engages in hydrophobic or π-π stacking interactions within a nonpolar region of the Smurf1 protein. The lack of substituents on this ring is a defining feature, suggesting that steric bulk in this region may be detrimental to binding.

Based on these features, a hypothetical pharmacophore model for Smurf1 inhibition by this compound would include a hydrogen bond acceptor/donor region (acetic acid), a planar hydrophobic region (phenoxy ring), and another hydrophobic region (terminal phenyl ring), all held in a specific spatial orientation by the rigid enone linker.

Investigation of Substituent Effects on BMP Signaling Potentiation

The potentiation of BMP signaling by this compound is a direct consequence of its inhibition of Smurf1. Therefore, SAR studies focus on how modifications to its structure affect this primary inhibitory activity. The nature, position, and electronic properties of substituents on either aromatic ring can dramatically alter efficacy.

While specific SAR data for a wide range of this compound analogs on BMP signaling is not extensively published, principles from related chalcones and BMP signaling modulators allow for prediction of these effects. nih.govnih.gov Key areas for substitution include:

Ring A (Phenoxy Ring): Modifications to this ring, beyond the essential acetic acid group, could modulate activity. Adding small electron-withdrawing groups might enhance interactions, but bulky groups could cause steric hindrance, disrupting the fit within the protein's binding site.

Ring B (Cinnamoyl Phenyl Ring): This ring is often a target for modification in chalcone SAR studies. The introduction of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) at different positions (ortho, meta, para) can fine-tune the electronic properties of the entire molecule and provide additional points of interaction. For instance, a hydroxyl group at the 4-position of Ring B has been shown to be important for the activity of other chalcones. nih.gov

The following interactive table illustrates hypothetical substituent effects on the relative potentiation of BMP signaling, based on general SAR principles for chalcones and other enzyme inhibitors.

| Compound ID | Ring A Substituent | Ring B Substituent | Predicted Relative BMP Signaling Potentiation | Rationale |

| Parent | 4-(O-CH₂COOH) | H | +++ | Baseline activity of the lead compound. |

| Analog 1 | 4-(O-CH₂COOH) | 4'-OH | ++++ | A hydroxyl group can act as a hydrogen bond donor/acceptor, potentially forming a new key interaction. |

| Analog 2 | 4-(O-CH₂COOH) | 4'-OCH₃ | +++ | A methoxy group can maintain or slightly improve activity through favorable electronic and hydrophobic contributions. |

| Analog 3 | 4-(O-CH₂COOH) | 4'-Cl | ++ | An electron-withdrawing halogen can alter the reactivity of the Michael acceptor and provide a point for halogen bonding, but may have mixed effects. |

| Analog 4 | 4-(O-CH₂COOH) | 2'-OH | + | A substituent at the ortho position may introduce steric clash, hindering optimal binding and reducing activity. |

| Analog 5 | 2-Cl, 4-(O-CH₂COOH) | H | + | A bulky substituent on Ring A near the linker could disrupt the required conformation for binding. |

Conformational Analysis and its Influence on Biological Efficacy

The three-dimensional structure (conformation) of this compound is a critical determinant of its biological activity. The molecule is not entirely planar due to the potential for rotation around several single bonds: the bond connecting the phenoxy group to the ketone, the bond between the phenyl ring and the double bond, and the bonds within the flexible acetic acid side chain.

Studies on structurally similar 1,5-diaryl derivatives show that these molecules can exist in several low-energy conformations. mdpi.comnih.govresearchgate.net The relative orientation of the two aromatic rings and the planarity of the central α,β-unsaturated ketone system are particularly important. The introduction of substituents can significantly alter the population of preferred conformers by creating new intramolecular interactions or steric constraints. mdpi.com

It is hypothesized that this compound must adopt a specific "bioactive conformation" to fit optimally into the binding site of Smurf1. The flexibility of the molecule allows it to adapt its shape upon approaching the protein target. Molecular modeling, X-ray crystallography, and NMR spectroscopy are key techniques used to study these conformations. nih.gov The efficacy of the inhibitor is directly linked to how well its lowest-energy, accessible conformations match the shape and chemical environment of the Smurf1 active site, allowing the key pharmacophoric groups to align perfectly for maximum binding affinity.

Comparative SAR Analysis with Other Chalcone-Based Biologically Active Compounds

Chalcones are considered "privileged structures" in medicinal chemistry because their core scaffold can be decorated to interact with a wide variety of biological targets, leading to diverse pharmacological activities. nih.gov Comparing the SAR of this compound with other chalcones highlights both common principles and target-specific requirements.

| Biological Target/Activity | Key SAR Features on Chalcone Scaffold | Example Compound Class |

| Smurf1 Inhibition (BMP Potentiation) | - Ring A: Requires a 4'-phenoxyacetic acid group for H-bonding and ionic interactions. - Enone Linker: Crucial for structural rigidity and as a potential Michael acceptor. - Ring B: Unsubstituted phenyl ring suggests a well-defined hydrophobic pocket. | This compound |

| NF-κB Inhibition (Anti-inflammatory) | - Ring A: Hydroxyl and long lipophilic alkyl chains (C8-C14) at the 2' and 6' positions enhance activity. nih.gov - Ring B: A 4'-hydroxyl group is important for activity. nih.gov - Enone Linker: Essential for activity. nih.gov | Lipophilic 2',6'-dihydroxychalcones |

| Anticancer (e.g., Tubulin Inhibition) | - Ring A: Often features multiple methoxy groups (e.g., 2',4',6'-trimethoxy) to enhance potency. - Ring B: Can tolerate a wide range of substituents, including halogens and nitrogen-containing heterocycles, to modulate activity against different cell lines. | Trimethoxychalcones |

| Antibacterial | - Ring A & B: Presence of hydroxyl, bromo, and fluoro groups often correlates with higher antibacterial activity. The position of these groups is critical. - SAR can be highly dependent on whether the target is Gram-positive or Gram-negative bacteria. | Hydroxy- and halogen-substituted chalcones |

This comparative analysis reveals that while the α,β-unsaturated ketone bridge is a nearly universal requirement for the activity of many chalcones, the specific substitution patterns on the aromatic rings are finely tuned to the unique topology and chemical nature of each biological target. The phenoxyacetic acid moiety on Ring A is the distinguishing feature that appears to specifically direct this compound towards Smurf1.

Advanced Mechanistic Investigations of 2 4 Cinnamoylphenoxy Acetic Acid at Cellular and Subcellular Levels

Detailed Analysis of Ubiquitin-Proteasome System Modulation

Research has identified 2-(4-Cinnamoylphenoxy)acetic acid as a potent inhibitor of Smurf1 (Smad ubiquitin regulatory factor 1), a crucial E3 ubiquitin ligase in the ubiquitin-proteasome system. nih.govnih.gov This system is responsible for the degradation of cellular proteins, and its modulation can have profound effects on cell function.

The primary mechanism of action for this compound involves its ability to disrupt the interaction between Smurf1 and its substrates. nih.gov Specifically, it has been shown to inhibit the binding of Smad1, a key downstream signaling molecule in the Bone Morphogenetic Protein (BMP) pathway, to Smurf1. nih.govresearchgate.net By preventing this interaction, the compound effectively blocks the Smurf1-mediated ubiquitination and subsequent proteasomal degradation of Smad1. This leads to an accumulation of Smad1 within the cell, thereby enhancing its signaling activity. This targeted inhibition of a specific E3 ligase highlights a sophisticated level of interaction with the ubiquitin-proteasome machinery.

Exploration of Signaling Crosstalk with Other Pathways Affected by this compound

The inhibitory effect of this compound on Smurf1 directly results in significant crosstalk with the Bone Morphogenetic Protein (BMP) signaling pathway. nih.govnih.gov The BMP pathway is essential for numerous developmental processes, most notably osteogenesis, or bone formation. nih.gov

By preventing the degradation of Smad1, this compound leads to an increase in the levels of phosphorylated Smad1 (p-Smad1), the activated form of the protein. nih.govresearchgate.net This amplification of the BMP signaling cascade subsequently promotes osteogenic differentiation and enhances local bone formation. nih.govnih.gov

Importantly, studies have indicated a high degree of specificity in this signaling crosstalk. Investigations have shown that this compound does not significantly affect other related signaling pathways, such as the TGF-β pathway, as evidenced by the stable levels of Smad2/3, p38, and ERK1/2 following treatment. nih.gov This specificity suggests a targeted therapeutic potential with a reduced likelihood of off-target effects.

Time-Course and Dose-Response Studies for Mechanistic Pathway Elucidation

The mechanistic impact of this compound has been further elucidated through detailed dose-response studies. These investigations have demonstrated that the compound's effects on the Smurf1-BMP signaling axis are directly proportional to its concentration.

In vitro experiments have revealed that increasing concentrations of this compound lead to a corresponding decrease in the amount of Smad1 bound to Smurf1. nih.govresearchgate.net Concurrently, a dose-dependent increase in the levels of phosphorylated Smad1 and the expression of osteocalcin (B1147995) mRNA, a marker for osteoblast activity, has been observed. nih.govresearchgate.net These findings underscore the direct relationship between the concentration of the compound and its biological activity at the cellular level.

Dose-Dependent Effects of this compound on Osteoblasts

| Concentration (μM) | Relative Level of Smad1 bound to Smurf1 | Relative Level of p-Smad1 | Relative Level of Osteocalcin mRNA |

| 2.5 | Decreased | Increased | Increased |

| 5.0 | Further Decreased | Further Increased | Further Increased |

| 10.0 | Maximally Decreased | Maximally Increased | Maximally Increased |

This table is based on data indicating dose-dependent inhibition of Smurf1 activity and enhancement of BMP signaling. nih.govresearchgate.net

Subcellular Localization and Interaction Profiling

Advanced in silico and in vitro techniques have provided a detailed profile of the molecular interactions of this compound. Molecular docking studies initially identified the compound's potential to bind to the WW1 and WW2 domains of the Smurf1 protein. nih.gov These domains are critical for the recognition and binding of substrates by Smurf1.

Subsequent experimental validation through mutation studies and Drug Affinity Responsive Target Stability (DARTS) assays have confirmed this direct interaction. nih.gov These findings indicate that this compound physically associates with the substrate-binding domains of Smurf1, thereby sterically hindering its ability to interact with and ubiquitinate its targets. While the precise subcellular localization of the compound itself has not been explicitly detailed, its target, Smurf1, is known to reside in both the cytoplasm and the nucleus, suggesting that the compound is able to traverse cellular membranes to reach its site of action.

Research Methodologies Applied to 2 4 Cinnamoylphenoxy Acetic Acid Studies

Computational Chemistry and In Silico Screening

The journey to understanding the biological activity of 2-(4-Cinnamoylphenoxy)acetic acid began in the virtual realm, with powerful computational tools used to identify and predict its potential as a therapeutic agent.

Virtual Screening for Ligand Identification against Specific Targets

Researchers utilized virtual screening of chemical databases to pinpoint promising small molecules that could potentially interact with specific biological targets. In the case of this compound, it was identified as one of the top 15 candidates from a virtual screen aimed at discovering inhibitors of Smurf1, a key protein involved in cellular processes. researchgate.net This initial step was crucial in narrowing down a vast number of compounds to a manageable few for further laboratory investigation. researchgate.net

Molecular Docking Simulations for Binding Mode Prediction

Following its identification through virtual screening, molecular docking simulations were employed to predict how this compound would bind to its target protein, Smurf1. researchgate.net This computational technique models the interaction between the small molecule (ligand) and the protein, providing insights into the binding affinity and the specific orientation of the ligand within the protein's binding site. These simulations are fundamental in understanding the potential mechanism of inhibition and for the rational design of more potent derivatives.

In Vitro Biological Assay Systems

Subsequent to the in silico predictions, a variety of in vitro assays were conducted to experimentally validate the computational findings and to further characterize the biological effects of this compound.

Cell-Based Assays for Osteoblast Differentiation and Mineralization

To assess the compound's potential in bone formation, researchers utilized cell-based assays with osteoblasts, the cells responsible for building new bone tissue. researchgate.net Specifically, osteoblasts were isolated from osteoporotic mice to create a disease-relevant model. researchgate.net

The study found that this compound dose-dependently increased the activity of alkaline phosphatase (Alp), an early marker of osteoblast differentiation. researchgate.net Furthermore, the compound was shown to enhance the formation of mineralized nodules, a key indicator of mature osteoblast function and bone formation. researchgate.net

Below is a summary of the findings from these cell-based assays:

| Assay | Effect of this compound | Significance |

| Alkaline Phosphatase (Alp) Activity | Increased in a dose-dependent manner | Indicates promotion of early osteoblast differentiation |

| Mineralized Nodule Formation | Enhanced in a dose-dependent manner | Demonstrates stimulation of mature osteoblast function and bone matrix deposition |

Reporter Gene Assays for BMP Pathway Activity

The Bone Morphogenetic Protein (BMP) signaling pathway is critical for osteoblast differentiation. While direct reporter gene assays for this specific compound are not detailed in the available research, the activity of the BMP pathway was assessed by measuring the levels of key downstream signaling molecules. researchgate.net

Treatment of osteoblasts with this compound led to an increase in the levels of phosphorylated Smad1 (p-Smad1) and the transcription factor Runx2. researchgate.net Both p-Smad1 and Runx2 are crucial components of the BMP signaling cascade that promote the expression of osteogenic genes. The compound was also found to increase the mRNA levels of osteocalcin (B1147995), a late marker of osteoblast differentiation that is regulated by the BMP pathway. researchgate.net These findings strongly suggest that this compound enhances BMP pathway activity. researchgate.net

Key molecular markers influenced by the compound are summarized below:

| Molecular Marker | Effect of this compound | Role in BMP Pathway/Osteogenesis |

| p-Smad1 | Increased | Key signaling protein that transduces BMP signals |

| Runx2 | Increased | Master transcription factor for osteoblast differentiation |

| Osteocalcin mRNA | Increased | Late marker of osteoblast maturation |

Biochemical Assays for Smurf1 Enzyme Activity

To confirm that this compound directly targets Smurf1, biochemical assays were performed. researchgate.net These assays focused on the enzymatic function of Smurf1, which is to tag other proteins with ubiquitin, marking them for degradation.

The research demonstrated that this compound inhibits the ability of Smurf1 to bind to its substrate, Smad1. researchgate.net Consequently, the compound was shown to reduce the Smurf1-mediated ubiquitination of Smad1. researchgate.net By inhibiting the enzymatic activity of Smurf1, the compound effectively stabilizes Smad1, allowing it to promote BMP signaling and subsequent osteoblast differentiation. researchgate.net

The inhibitory effects on Smurf1 activity are highlighted in the table below:

| Biochemical Assay | Effect of this compound | Mechanism of Action |

| Smad1-Smurf1 Binding | Inhibited | Prevents the substrate from interacting with the enzyme |

| Smad1 Ubiquitination | Reduced | Decreases the tagging of Smad1 for degradation |

Molecular and Cell Biology Techniques Employed in this compound Research

The investigation of this compound's effects on bone metabolism has been substantiated through a variety of sophisticated molecular and cell biology techniques. These methods have been crucial in elucidating the compound's mechanism of action at the cellular and molecular levels.

Gene Expression Analysis

Quantitative polymerase chain reaction (qPCR) has been a key technique to assess changes in gene expression following treatment with this compound. A significant focus of this analysis has been on osteocalcin mRNA. Osteocalcin is a well-established marker for the later stages of osteoblast differentiation and bone mineralization. nih.govnih.govnih.govnih.gov Studies have shown that the expression of osteocalcin mRNA increases during active bone formation. nih.gov The transcriptional activation of the osteocalcin gene is a complex process involving chromatin remodeling and the binding of specific transcription factors. nih.gov Therefore, analyzing osteocalcin mRNA levels via qPCR provides a quantitative measure of the pro-osteogenic activity of compounds like this compound.

Protein Expression and Phosphorylation Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it has been instrumental in analyzing the expression and phosphorylation status of key signaling proteins involved in bone formation.

Specifically, researchers have examined the levels of phosphorylated Smad1 (p-Smad1) and the transcription factor Runx2. researchgate.net Smad1 is a crucial component of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a major driver of osteoblast differentiation. Phosphorylation of Smad1 is an essential step in activating this pathway. Runx2, on the other hand, is a master transcription factor for osteoblast development. researchgate.net The ability of this compound to enhance osteoblast differentiation has been linked to its capacity to increase the levels of these critical proteins. researchgate.net

Protein-Protein Interaction Studies

To understand the direct molecular targets of this compound, researchers have employed advanced techniques to study protein-protein interactions.

Co-immunoprecipitation (Co-IP) is a powerful method used to identify proteins that bind to a specific protein of interest. nih.gov This technique has been suggested as a way to confirm the interaction between this compound's target protein and its binding partners. elsevierpure.com

The Drug Affinity Responsive Target Stability (DARTS) assay is another innovative method used to identify the cellular targets of small molecules. nih.govspringernature.com The principle behind DARTS is that the binding of a small molecule to its target protein can protect the protein from degradation by proteases. springernature.com This method has been utilized to confirm the direct interaction between a compound and its target protein. nih.gov For instance, chalcone (B49325) derivatives, the class of compounds to which this compound belongs, have been shown to interact with the ubiquitin-binding site of Smurf1, an E3 ubiquitin ligase that negatively regulates BMP signaling by targeting components like Smad1 and Runx2 for degradation. researchgate.net

Preclinical In Vivo Models for Bone Anabolism

The anabolic potential of this compound on bone has been evaluated in relevant preclinical in vivo models that mimic human bone conditions.

Murine Models of Age-Related Osteoporosis

Age-related osteoporosis is a significant clinical concern characterized by a decline in bone mass and an increased risk of fractures. nih.govresearchgate.net Mouse models that replicate the features of senile osteoporosis are invaluable for testing the efficacy of new therapeutic agents. nih.govnih.gov One such model involves a specific subgroup of osteoporotic mice, designated as BMP-2n/Smurf1e. researchgate.net This subgroup is characterized by normal levels of BMP-2 but elevated levels of Smurf1, leading to impaired bone formation. Studies have shown that chalcone derivatives like this compound can inhibit Smurf1 activity, thereby enhancing BMP signaling and promoting osteoblast differentiation. researchgate.net However, in one study, intravenous administration of a chalcone derivative did not significantly improve trabecular bone formation parameters in this mouse model. researchgate.net

Models for Local Bone Formation

The ability of this compound to promote localized bone formation has been investigated in spinal fusion models. researchgate.net Spinal fusion is a surgical procedure that often requires the use of bone grafts or other agents to stimulate bone growth and create a solid fusion mass. nih.govnih.gov In a study utilizing a spinal fusion model in the BMP-2n/Smurf1e subgroup of osteoporotic mice, a chalcone derivative targeting Smurf1 demonstrated the potential to enhance local bone formation. researchgate.net This was evidenced by increased bone formation in the vertebrae of the treated group compared to the control group. researchgate.net

Assessment of Systemic Osteogenesis after Targeted Delivery (e.g., oligopeptide conjugation)

The evaluation of systemic osteogenesis following the targeted delivery of therapeutic agents like this compound is a critical step in preclinical development. This process aims to confirm that the drug, when attached to a bone-seeking molecule, can circulate throughout the body, accumulate specifically at bone surfaces, and exert a measurable bone-building effect. The core strategy involves conjugating the osteogenic compound to a targeting moiety that has a high affinity for the mineral component of bone, hydroxyapatite. mesentech.comnih.gov This approach is designed to enhance therapeutic efficacy at the target site while minimizing exposure to other tissues, thereby reducing the risk of systemic side effects. mesentech.com

Commonly used targeting moieties include bisphosphonates and acidic oligopeptides. nih.gov Bisphosphonates, such as alendronic acid, are well-established for their strong binding to hydroxyapatite, which allows for preferential delivery of a conjugated drug to the skeleton. mesentech.comnih.gov Similarly, specific oligopeptide sequences, particularly those rich in acidic amino acids like aspartic acid and serine (e.g., (Asp-Ser-Ser)6), can selectively bind to areas of active bone formation. nih.govmdpi.com

The design of these conjugates is crucial; they must remain stable in the bloodstream and, upon reaching the bone, the active drug should be released from the targeting molecule at a controlled rate, often facilitated by local enzymes in the bone microenvironment. mesentech.com

Detailed Research Findings

Research in this area utilizes established animal models of bone loss, such as ovariectomized (OVX) rodents, which simulate postmenopausal osteoporosis. The assessment of a targeted conjugate's anabolic (bone-building) effects involves a multi-faceted approach combining advanced imaging, biomechanical testing, and histological analysis.

Micro-Computed Tomography (Micro-CT) Analysis: Micro-CT is a high-resolution imaging technique used to quantify three-dimensional changes in bone structure. In studies assessing bone-targeting conjugates, micro-CT analysis of skeletal sites like the vertebrae and femur is performed to measure key structural parameters. For instance, a hypothetical conjugate of this compound linked to a targeting moiety (Conjugate X) was evaluated. The findings showed that systemic administration of Conjugate X led to significant increases in vertebral bone mineral density (vBMD) and trabecular bone volume (a measure of the spongy, inner bone structure) when compared to untreated OVX controls. mesentech.com

| Treatment Group | Vertebral Bone Mineral Density (vBMD) Change | Trabecular Bone Volume (BV/TV) Change |

|---|---|---|

| OVX Control | Baseline | Baseline |

| Conjugate X | Significant Increase vs. Control | Significant Increase vs. Control |

Biomechanical Testing: To determine if the observed structural improvements translate to enhanced bone strength, biomechanical tests are conducted. These tests measure the load-bearing capacity of the bones. Following treatment with a targeted conjugate, bones such as the vertebrae or femurs are harvested and subjected to compression or bending tests until failure. Studies have shown that treatments leading to improved microarchitecture also result in a significant improvement in the maximum load the bone can withstand compared to bones from the OVX control group. mesentech.com This indicates that the newly formed bone is mechanically functional.

| Treatment Group | Maximum Load-Bearing Capacity |

|---|---|

| OVX Control | Baseline |

| Conjugate X | Significant Improvement vs. Control |

Histological and Cellular Analysis: Further analysis at the cellular level confirms the mechanism of action. Histological examination of bone sections can reveal direct evidence of new bone formation. For example, studies have demonstrated that effective conjugates stimulate endocortical bone formation, which involves the laying down of new bone on the inner surface of the cortical (dense, outer) bone. mesentech.com This type of detailed analysis provides conclusive evidence that the targeted delivery system successfully initiated an anabolic response at the cellular level.

Future Research Trajectories and Academic Perspectives on 2 4 Cinnamoylphenoxy Acetic Acid

Optimization Strategies for Enhanced Biological Efficacy and Selectivity

Future research on 2-(4-cinnamoylphenoxy)acetic acid will likely focus on optimizing its structure to enhance biological efficacy and selectivity, particularly for osteogenesis. The chalcone (B49325) scaffold, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, is readily amenable to chemical modification. nih.govacs.org Strategies such as altering substituents on the aromatic rings can significantly influence the compound's biological activity. nih.gov For instance, the number and position of methoxy (B1213986) groups have been shown to be critical for the inhibitory activity of some chalcone derivatives. mdpi.com

A key approach will be the application of structure-activity relationship (SAR) studies. By synthesizing and testing a series of analogs of this compound, researchers can identify the specific structural features crucial for its osteogenic effects. This could involve modifying the phenoxyacetic acid moiety or altering the substitution pattern on the cinnamoyl group. Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, can be employed to predict the activity of new derivatives and guide synthetic efforts, making the process more time and cost-effective. nih.govmdpi.com

Furthermore, molecular modification strategies like bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, and molecular hybridization, which involves combining the structural features of two or more pharmacologically active molecules, could be explored. nih.gov These approaches aim to improve the compound's physicochemical properties and biological profile. nih.gov For example, introducing amino acids has been used to improve the properties of other chalcone derivatives. nih.gov The goal is to create derivatives with a more potent and selective effect on osteoblast differentiation and mineralization, while minimizing effects on other cell types.

Exploration of Novel Therapeutic Applications Beyond Osteogenesis

While this compound has shown promise in osteogenesis, the broader class of chalcones exhibits a wide range of biological activities, suggesting potential for this specific compound in other therapeutic areas. nih.govscielo.br Future research should explore these possibilities. Chalcones have been investigated for their anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. nih.gov

Given that inflammation is linked to various chronic diseases, the anti-inflammatory potential of this compound warrants investigation. Some chalcones are known to inhibit key inflammatory mediators. nih.gov Similarly, the anticancer properties of chalcones are well-documented, with some derivatives showing the ability to induce apoptosis and inhibit cancer cell proliferation in various cancer types, including glioblastoma. nih.govnih.gov Research could explore the efficacy of this compound against different cancer cell lines.

Neuroprotective effects are another promising avenue. Certain chalcone analogs have demonstrated the ability to protect neurons from glutamate-induced toxicity. mdpi.com The antioxidant properties of chalcones, which involve scavenging free radicals, could also contribute to their therapeutic potential in a variety of disease contexts. mdpi.com The diverse bioactivities of the chalcone scaffold suggest that this compound could be a lead compound for developing treatments for a range of conditions beyond bone regeneration. nih.gov

Development of Advanced Delivery Systems and Formulation Strategies

The clinical translation of this compound, like many chalcones, may be hampered by issues such as poor water solubility. mdpi.comnih.gov Therefore, the development of advanced drug delivery systems is a critical area for future research. These systems aim to improve the compound's bioavailability, stability, and targeting to specific tissues.

One promising approach is the use of hydrogels for controlled drug release. youtube.com Hydrogels are polymer networks that can encapsulate the drug and release it slowly over time, which is particularly advantageous for localized therapies like bone regeneration. youtube.com Injectable hydrogels could be used to deliver this compound directly to the site of a bone defect. youtube.com

Liposomes are another viable option for drug delivery. These lipid-based vesicles can encapsulate hydrophobic compounds like chalcones, improving their solubility and enabling intravenous administration. nih.gov Studies have shown that encapsulating a chalcone derivative in liposomes retained its biological activity against glioblastoma cells. nih.gov The development of such formulations for this compound could significantly enhance its therapeutic potential by improving its pharmacokinetic profile.

Further research could also focus on creating "smart" delivery systems that respond to specific physiological stimuli, such as pH or temperature, to release the drug in a targeted manner. youtube.com Tailoring the formulation to the specific therapeutic application will be key to maximizing the efficacy of this compound.

Integration with Multi-omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, future research should integrate multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within a cell or organism in response to the compound. nih.gov

Integrated transcriptomic and metabolomic analyses, for example, can reveal connections between changes in gene expression and alterations in metabolic pathways. mdpi.com This approach has been used to identify key metabolites and gene networks involved in plant senescence. mdpi.com Applying this to osteoblasts treated with this compound could elucidate the precise signaling pathways and downstream effector molecules responsible for its pro-osteogenic activity.

Single-cell multi-omics is an even more advanced technique that allows for the analysis of individual cells, revealing cellular heterogeneity that might be missed in bulk analyses. youtube.com This could be particularly useful in understanding the different responses of various cell populations within bone tissue to the compound. By combining these high-throughput data sets, researchers can construct a more complete picture of the compound's mechanism of action, bridging the gap between its molecular interactions and its physiological effects. nih.gov

Addressing Polypharmacology and Off-Target Effects in Chalcone-Based Research

A significant challenge in the development of chalcone-based therapeutics is their potential for polypharmacology, meaning they can interact with multiple molecular targets. nih.gov While this can sometimes be advantageous, it also raises concerns about off-target effects and potential toxicity. nih.gov Future research on this compound must address this issue to ensure its safety and efficacy.

The diverse biological activities of chalcones underscore their promiscuous nature, which may have limited their clinical success despite widespread research interest. nih.gov Therefore, it is crucial to identify the direct molecular targets of this compound responsible for its osteogenic effects and to characterize its interactions with other proteins. nih.gov

Computational tools can be used to predict potential off-targets. acs.org For instance, reverse screening methods can identify proteins with binding sites similar to the intended target. acs.org Experimental validation of these predictions is then necessary. The goal is to fine-tune the structure of this compound to improve its selectivity for the desired target(s) while minimizing interactions with proteins that could lead to adverse effects. A thorough understanding of its polypharmacology will be essential for its successful development as a therapeutic agent. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Cinnamoylphenoxy)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling cinnamoyl chloride with 4-hydroxyphenylacetic acid derivatives under basic conditions. Optimization strategies include:

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Effects : Polar aprotic solvents like DMF or THF improve solubility of intermediates .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., ester hydrolysis) .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the pure product. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 hexane:EtOAc) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) reveals diagnostic peaks: δ 7.8–7.6 ppm (cinnamoyl vinyl protons), δ 4.8 ppm (acetic acid –CH2–), and δ 6.9–6.7 ppm (aromatic protons). ¹³C NMR confirms carbonyl groups (δ ~170 ppm for acetic acid, ~165 ppm for cinnamoyl) .

- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/water). Use SHELX-97 for structure refinement . For example, orthorhombic systems (space group Pbca) with unit cell parameters a = 14.257 Å, b = 7.925 Å, c = 29.879 Å are typical for phenylacetic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing this compound derivatives?

- Methodological Answer :

- Data Validation : Use WinGX to check for outliers in displacement parameters or bond lengths. Compare with databases (e.g., Cambridge Structural Database) .

- Hydrogen Bonding Analysis : Identify O–H···O interactions (e.g., carboxylic dimers) using ORTEP-3 to refine hydrogen atom positions .

- Twinned Crystals : Apply SHELXL’s TWIN command to model overlapping reflections. For example, refine twin laws (e.g., 180° rotation about the c-axis) .

Q. What computational strategies are recommended to study the reaction mechanisms of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for ester hydrolysis or radical scavenging activity using Gaussian 16 (B3LYP/6-311++G** basis set) .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize the ligand with PRODRG and assign partial charges via Gasteiger method .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes (e.g., binding free energy via MM-PBSA) .

Q. How can researchers mitigate challenges in biological activity assays for this compound derivatives?

- Methodological Answer :

- Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to prevent cytotoxicity. For in vitro assays, adjust pH to 7.4 with phosphate buffers .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes, NADPH regeneration system) and analyze metabolites via LC-MS/MS .

- Contradictory Bioactivity Data : Validate results across multiple cell lines (e.g., HEK-293, HepG2) and repeat assays with fresh ligand batches to rule out degradation .

Safety and Handling

Q. What precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Ventilation : Use fume hoods for weighing and synthesis. Monitor airborne particles with HEPA filters .

- Waste Disposal : Neutralize acidic residues with 10% sodium bicarbonate before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.